1-[3-(Allyloxy)phenyl]ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[3-(Allyloxy)phenyl]ethanone involves various chemical strategies. For example, Walters et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, highlighting a methodology that could be adapted for synthesizing similar compounds. This approach emphasizes the versatility of phenyl]ethanone derivatives in chemical synthesis (Walters N. Atemnkeng, Larry D Louisiana II, Promise K. Yong, Breanne Vottero, A. Banerjee, 2003).
Molecular Structure Analysis
The molecular structure of phenyl]ethanone derivatives has been extensively studied. Şahin et al. (2011) used X-ray diffraction techniques and density functional theory (DFT) to analyze the structures of isomeric phenyl]ethanones, providing insights into the intricate molecular arrangements and hydrogen bonding patterns that could be relevant to understanding the structure of 1-[3-(Allyloxy)phenyl]ethanone (Șahin, Onur, Buyukgungor, Orhan, Albayrak, Çiğdem, Odabasoglu, Mustafa, 2011).
Chemical Reactions and Properties
Chemical reactions involving phenyl]ethanone derivatives demonstrate their reactivity and potential for forming diverse chemical structures. For instance, Manzano et al. (2015) described an Ullmann reaction that yielded an unexpected by-product, showcasing the unpredictability and complexity of reactions involving these compounds (Verónica E. Manzano, R. Baggio, F. D. Cukiernik, 2015).
Physical Properties Analysis
The physical properties of 1-[3-(Allyloxy)phenyl]ethanone derivatives can vary significantly. Čižmáriková et al. (2002) prepared a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones and studied their physicochemical and conformational properties, providing valuable data on the stability and conformational preferences of these compounds (R. Čižmáriková, M. Polakovičová, E. Mišíková, 2002).
Chemical Properties Analysis
The chemical properties of 1-[3-(Allyloxy)phenyl]ethanone derivatives are influenced by their molecular structure. Mary et al. (2015) conducted a comprehensive study involving FT-IR, NBO, HOMO-LUMO, and MEP analysis of a phenyl]ethanone derivative, revealing the molecule's stability, reactivity, and potential applications in nonlinear optics and as an anti-neoplastic agent (Y. Mary, C. Panicker, M. Sapnakumari, B. Narayana, B. Sarojini, A. Al‐Saadi, C. Van Alsenoy, J. A. War, 2015).
Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
1-[2-(2-Hydroxyalkyl)phenyl]ethanone, a variant of the compound , has been introduced as a new photoremovable protecting group for carboxylic acids. It shows effective protection and photolytic release of various carboxylic acids in 70-85% yields, showcasing its potential in organic synthesis and drug development (Atemnkeng et al., 2003).
Structural Chemistry and Anti-Inflammatory Activity
A study on phenyl dimer compounds, including variants of 1-[3-(Allyloxy)phenyl]ethanone, demonstrated anti-inflammatory activities in vivo on Wistar strain albino rats. The structural properties and the role of the substituent in crystal packing were also discussed (Singh et al., 2020).
Antimicrobial Activity
The compound 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, a derivative, was synthesized and tested for antimicrobial activity against gram-positive and gram-negative bacteria. Its synthesis from 4-chlorophenol, an active pharmaceutical ingredient, highlights its potential in drug research (Wanjari, 2020).
X-ray and DFT-Calculated Structures
The isomeric structures of 1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone, related to the compound of interest, were determined using X-ray diffraction techniques. This research is significant for understanding the molecular and energetic behaviors of these compounds in various solvent media (Șahin et al., 2011).
Synthesis and Fungitoxicity
1-(3-(Benzylideneamino)phenyl)ethanone and its derivatives were synthesized and screened for fungitoxicity against several fungi. Their effectiveness in inhibiting spore germination positions them as potential fungicidal agents (Mehton et al., 2009).
Molecular Docking and ADMET Studies
Ethanone 1-(2-hydroxy-5-methyl phenyl), a variant of the compound, was studied for its antimicrobial properties and binding efficacy with proteins in Staphylococcus aureus. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were also assessed, underlining its potential in pharmaceutical applications (SRI SATYA et al., 2022).
properties
IUPAC Name |
1-(3-prop-2-enoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h3-6,8H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQBATDEVGIBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292963 | |
Record name | 1-[3-(allyloxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Allyloxy)phenyl]ethanone | |
CAS RN |
58621-54-8 | |
Record name | 58621-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[3-(allyloxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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